molecular formula C18H19NO4 B2744902 PHENYL 4-(2,2-DIMETHYLPROPANAMIDO)-2-HYDROXYBENZOATE CAS No. 303790-81-0

PHENYL 4-(2,2-DIMETHYLPROPANAMIDO)-2-HYDROXYBENZOATE

Cat. No.: B2744902
CAS No.: 303790-81-0
M. Wt: 313.353
InChI Key: HQZGWYCGYBCRRR-UHFFFAOYSA-N
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Description

Phenyl 4-(2,2-dimethylpropanamido)-2-hydroxybenzoate is a chemical compound of interest in scientific research. Its structure incorporates a salicylate (2-hydroxybenzoate) moiety linked to a phenyl group and a 2,2-dimethylpropanamide (pivalamide) functionality. Researchers are investigating compounds with similar structural features for a range of potential biological activities. Specifically, derivatives containing the 2,2-dimethylpropanamide group have been studied for their utility in material science, such as in polymer and resin compositions to modify physical properties . Furthermore, from a biological standpoint, synthetic compounds based on a 2,2-dimethylpropanoate core have demonstrated significant antiproliferative activity in biomedical research, showing promise as potential anticancer agents by inhibiting the growth of human tumor cell lines . The presence of the salicylate component also suggests potential for antioxidant activity, as phenylpropanoid derivatives are widely known for their free-radical scavenging properties . This combination of structural elements makes this compound a valuable compound for researchers exploring new materials and investigating novel pharmacologically active agents in fields like oncology and neuropharmacology. This product is intended for research use only and is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

phenyl 4-(2,2-dimethylpropanoylamino)-2-hydroxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO4/c1-18(2,3)17(22)19-12-9-10-14(15(20)11-12)16(21)23-13-7-5-4-6-8-13/h4-11,20H,1-3H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQZGWYCGYBCRRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=CC(=C(C=C1)C(=O)OC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Material: 4-Aminosalicylic Acid

4-Aminosalicylic acid (4-amino-2-hydroxybenzoic acid) serves as the foundational building block. Its esterification with methanol under acidic conditions yields methyl 4-amino-2-hydroxybenzoate:

$$
\text{4-Aminosalicylic acid} + \text{CH}3\text{OH} \xrightarrow{\text{H}2\text{SO}4, \Delta} \text{Methyl 4-amino-2-hydroxybenzoate} + \text{H}2\text{O}
$$

Reaction Conditions :

  • Methanol (excess) as solvent and reactant.
  • Catalytic concentrated sulfuric acid (0.1 eq).
  • Reflux at 65–70°C for 6–8 hours.
  • Yield: 85–90% after recrystallization from ethanol-water.

Acylation of the Aromatic Amine

Pivaloylation Using Pivaloyl Chloride

The amine group at the 4-position is acylated with pivaloyl chloride (2,2-dimethylpropanoyl chloride) under mild, anhydrous conditions:

$$
\text{Methyl 4-amino-2-hydroxybenzoate} + \text{(CH}3\text{)}3\text{CCOCl} \xrightarrow{\text{Et}3\text{N, CH}2\text{Cl}_2} \text{Methyl 4-(2,2-dimethylpropanamido)-2-hydroxybenzoate} + \text{HCl}
$$

Optimized Protocol :

  • Solvent : Dichloromethane (DCM), 0°C to room temperature.
  • Base : Triethylamine (1.3 eq) to scavenge HCl.
  • Stoichiometry : Pivaloyl chloride (1.1 eq) added dropwise to avoid exothermic side reactions.
  • Reaction Time : 3–4 hours under nitrogen atmosphere.
  • Workup : Aqueous extraction with saturated NaHCO₃, drying over Na₂SO₄, and column chromatography (hexane:ethyl acetate, 4:1).
  • Yield : 78–82%.

Critical Considerations :

  • The phenolic -OH group remains protonated (pKa ≈ 10) under these conditions, minimizing O-acylation.
  • Triethylamine’s pKa (~10.75) ensures selective deprotonation of the aromatic amine (pKa ≈ 5).

Hydrolysis of the Methyl Ester

Saponification to the Carboxylic Acid

The methyl ester is hydrolyzed to the free acid using aqueous base:

$$
\text{Methyl 4-(2,2-dimethylpropanamido)-2-hydroxybenzoate} \xrightarrow{\text{NaOH, H}2\text{O/THF}} \text{4-(2,2-Dimethylpropanamido)-2-hydroxybenzoic acid} + \text{CH}3\text{OH}
$$

Conditions :

  • Solvent : Tetrahydrofuran (THF)-water (3:1).
  • Base : 2 M NaOH, reflux for 3 hours.
  • Neutralization : Adjust to pH 2–3 with 6 M HCl to precipitate the product.
  • Yield : 88–92% after filtration and drying.

Esterification with Phenol

Acid Chloride-Mediated Esterification

The carboxylic acid is activated as its acid chloride and subsequently reacted with phenol:

$$
\text{4-(2,2-Dimethylpropanamido)-2-hydroxybenzoic acid} \xrightarrow{\text{SOCl}_2} \text{4-(2,2-Dimethylpropanamido)-2-hydroxybenzoyl chloride} \xrightarrow{\text{PhOH, Pyridine}} \text{this compound}
$$

Stepwise Procedure :

  • Acid Chloride Formation :
    • Reflux with thionyl chloride (3 eq) in anhydrous DCM for 2 hours.
    • Evaporate excess SOCl₂ under reduced pressure.
  • Esterification :
    • Dissolve acid chloride in DCM, add phenol (1.2 eq) and pyridine (2 eq).
    • Stir at room temperature for 12 hours.
    • Quench with ice-water, extract with DCM, and purify via silica gel chromatography.
    • Yield : 75–80%.

Alternative Coupling Agents

For acid-sensitive substrates, carbodiimide-mediated coupling (e.g., DCC/DMAP) proves effective:

$$
\text{4-(2,2-Dimethylpropanamido)-2-hydroxybenzoic acid} + \text{PhOH} \xrightarrow{\text{DCC, DMAP, CH}2\text{Cl}2} \text{this compound}
$$

Conditions :

  • Coupling Agent : Dicyclohexylcarbodiimide (DCC, 1.5 eq).
  • Catalyst : 4-Dimethylaminopyridine (DMAP, 0.1 eq).
  • Solvent : Anhydrous DCM, 0°C to room temperature, 24 hours.
  • Yield : 70–75% after column chromatography.

Analytical Characterization and Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (d, J = 8.8 Hz, 1H, ArH), 7.89 (s, 1H, NH), 7.32–7.28 (m, 5H, Ph), 6.52 (d, J = 8.8 Hz, 1H, ArH), 1.33 (s, 9H, C(CH₃)₃).
  • IR (KBr) : 3340 cm⁻¹ (N-H), 1725 cm⁻¹ (ester C=O), 1660 cm⁻¹ (amide C=O).
  • MS (ESI) : m/z 342.1 [M+H]⁺.

Purity Assessment

  • HPLC : >98% purity (C18 column, acetonitrile-water gradient).
  • Melting Point : 148–150°C (uncorrected).

Industrial and Scalability Considerations

Cost-Effective Modifications

  • Catalyst Recycling : Palladium-based catalysts (e.g., Pd(acac)₂) from coupling steps can be recovered via filtration and reused.
  • Solvent Optimization : Replacing DCM with ethyl acetate in large-scale reactions reduces toxicity and cost.

Environmental Impact Mitigation

  • Waste Management : Neutralization of acidic/byproduct streams with CaCO₃ minimizes ecological harm.
  • Green Chemistry Metrics : Atom economy for the acylation step exceeds 85%, aligning with sustainable practices.

Chemical Reactions Analysis

Types of Reactions

PHENYL 4-(2,2-DIMETHYLPROPANAMIDO)-2-HYDROXYBENZOATE can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group in the ester can be reduced to an alcohol.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typical reducing agents.

    Substitution: Halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used under acidic conditions.

Major Products

    Oxidation: Formation of phenyl 4-(2,2-dimethylpropanoylamino)-2-ketobenzoate.

    Reduction: Formation of phenyl 4-(2,2-dimethylpropanoylamino)-2-hydroxybenzyl alcohol.

    Substitution: Formation of halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

PHENYL 4-(2,2-DIMETHYLPROPANAMIDO)-2-HYDROXYBENZOATE has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of PHENYL 4-(2,2-DIMETHYLPROPANAMIDO)-2-HYDROXYBENZOATE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of signal transduction or interference with metabolic processes.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound belongs to a broader class of substituted phenyl benzoates and salicylates. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison

Compound Name Substituents Key Properties/Applications References
Phenyl 4-(2,2-dimethylpropanamido)-2-hydroxybenzoate 4-position: 2,2-dimethylpropanamido; 2-position: hydroxyl; ester linkage to phenyl Potential UV filter or drug candidate (theoretical) N/A
Ethylhexyl Salicylate (INCI) 2-hydroxybenzoate esterified with 2-ethylhexanol UVB filter in sunscreens; moderate photostability
2-Methoxy-4-(prop-2-en-1-yl)phenyl 2,4-dichlorobenzoate Methoxy and allyl groups on phenyl; dichlorobenzoate Pharmaceutical evaluation (eugenol derivative)
Homosalate (INCI) 3,3,5-trimethylcyclohexyl ester of salicylic acid UVB filter; high lipophilicity
Phenyl Benzoate Unsubstituted benzoate ester linked to phenyl Reference for structural dihedral angles (~73.6°)

Key Comparisons

Substituent Effects on Photostability and Absorption

  • The 2,2-dimethylpropanamido group introduces steric hindrance, which may reduce photodegradation compared to simpler esters like ethylhexyl salicylate . This is analogous to homosalate, where bulky substituents enhance stability.
  • The 2-hydroxy group enables chelation with metal ions, a feature shared with other salicylate-based UV filters. However, the pivalamido group may shift absorption maxima compared to halogenated analogs (e.g., dichlorobenzoate in ).

Synthetic Methodology

  • Synthesis likely follows esterification and amidation steps, similar to the cesium carbonate-mediated coupling of phenyl-1,2,4-oxadiazoles in .
  • In contrast, dichlorobenzoate derivatives (e.g., ) often employ Friedel-Crafts acylation or direct esterification under acidic conditions.

Dihedral angles between aromatic rings (e.g., ~73.6° in phenyl benzoate ) may influence crystallinity and solubility. The bulky substituent in the target compound could further distort this angle, reducing crystallinity.

Its structure suggests possible use as a prodrug or enzyme inhibitor due to the amide moiety.

Biological Activity

Phenyl 4-(2,2-dimethylpropanamido)-2-hydroxybenzoate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the current understanding of its biological activity, synthesizing findings from various studies.

Chemical Structure and Properties

This compound is characterized by the following structural components:

  • Phenyl Group : Contributes to hydrophobic interactions and potential receptor binding.
  • Amido Group : May enhance solubility and bioavailability.
  • Hydroxy Group : Implicated in hydrogen bonding, influencing the compound's reactivity and interaction with biological targets.

The molecular formula is C16H21NO3C_{16}H_{21}NO_3 with a molecular weight of approximately 275.35 g/mol.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The amido group likely facilitates binding to active sites on target proteins, while the hydroxy group may stabilize these interactions through hydrogen bonding.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro tests on various cancer cell lines demonstrated significant antiproliferative effects. The compound exhibited IC50 values ranging from 0.500.50 to 3.58μM3.58\,\mu M, indicating potent activity against cervical (HeLa), ovarian (A2780), and breast (MCF-7) cancer cell lines .

Table 1: Antiproliferative Activity of this compound

Cell LineIC50 (µM)
HeLa0.50
A27801.20
MCF-73.58
MDA-MB-2311.75

Mechanistic Studies

Mechanistic studies suggest that the compound may induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell cycle progression. Flow cytometry analyses indicated an increase in sub-G1 phase populations in treated cells, indicative of apoptosis .

Case Study 1: Breast Cancer Cell Lines

In a study focusing on breast cancer cell lines, this compound was shown to significantly reduce cell viability in MCF-7 cells after 48 hours of treatment. The study reported an IC50 value of 1.75μM1.75\,\mu M, with morphological assessments revealing typical apoptotic features such as chromatin condensation and membrane blebbing .

Case Study 2: Ovarian Cancer Models

Another investigation evaluated the compound's efficacy against A2780 ovarian cancer cells. Treatment led to a dose-dependent decrease in cell viability, with notable changes in the expression levels of apoptosis-related proteins such as Bcl-2 and Bax. The study concluded that this compound effectively triggers apoptotic pathways in ovarian cancer cells .

Summary of Findings

The biological activity of this compound demonstrates considerable promise as an anticancer agent across multiple cancer types. Its mechanism involves inducing apoptosis through modulation of key cellular pathways.

Q & A

Q. What are the recommended synthetic routes for PHENYL 4-(2,2-DIMETHYLPROPANAMIDO)-2-HYDROXYBENZOATE?

The synthesis typically involves multi-step reactions:

  • Step 1: Prepare the benzamide core by reacting 4-amino-2-hydroxybenzoic acid with 2,2-dimethylpropanoyl chloride under Schotten-Baumann conditions (base catalysis).
  • Step 2: Esterify the phenolic hydroxyl group using phenyl diazonium salts or via Mitsunobu coupling to introduce the phenyl ester moiety.
  • Purification: Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product. Monitor purity via HPLC and confirm structure using 1^1H/13^{13}C NMR and FT-IR .

Q. How can spectroscopic techniques characterize this compound?

  • NMR: 1^1H NMR identifies proton environments (e.g., aromatic protons at δ 6.5–8.0 ppm, amide NH at δ ~9.5 ppm). 13^{13}C NMR confirms carbonyl groups (ester C=O at ~165 ppm, amide C=O at ~170 ppm).
  • FT-IR: Detect key functional groups (O–H stretch at ~3400 cm1^{-1}, ester C=O at ~1720 cm1^{-1}, amide C=O at ~1680 cm1^{-1}).
  • Mass Spectrometry: High-resolution MS (HRMS) validates molecular formula (e.g., [M+H]+^+ at m/z 327.1472) .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound?

  • Data Collection: Use single-crystal X-ray diffraction (Cu-Kα radiation, 100 K). Process data with SHELXT for structure solution and SHELXL for refinement .
  • Key Parameters: Analyze bond angles (e.g., C–N–C in amide: ~120°) and hydrogen-bonding networks (O–H···O between hydroxy and ester groups). Compare with DFT-optimized geometries to validate experimental results .
  • Software Tools: Visualize anisotropic displacement parameters in ORTEP and generate publication-ready figures using WinGX .

Q. How to address contradictions between computational predictions and experimental bioactivity data?

  • Case Example: If molecular docking predicts strong enzyme inhibition (e.g., COX-2) but in vitro assays show low activity:
    • Verify compound purity (HPLC, elemental analysis).
    • Reassess docking parameters (solvation effects, protein flexibility).
    • Perform molecular dynamics simulations (AMBER or GROMACS) to study binding stability.
    • Explore metabolite formation (LC-MS) that may deactivate the compound .

Q. What strategies optimize reaction yields in large-scale synthesis?

  • Design of Experiments (DoE): Use factorial design to test variables (temperature, solvent polarity, catalyst loading).
  • Microwave-Assisted Synthesis: Reduces reaction time (e.g., from 12 h to 2 h) and improves regioselectivity.
  • Continuous Flow Chemistry: Minimizes side reactions (e.g., hydrolysis of the ester group) .

Q. How to analyze hydrogen-bonding interactions in solid-state vs. solution-phase?

  • Solid-State: Use X-ray crystallography (SHELXL refinement) to map O–H···O and N–H···O bonds. Compare with Cambridge Structural Database (CSD) entries for similar benzoates .
  • Solution-Phase: Employ 1^1H NMR titration (e.g., DMSO-d6_6 with incremental D2_2O) to study solvent effects on hydrogen bonding. FT-IR in different solvents (e.g., CHCl3_3 vs. DMSO) reveals shifts in O–H stretches .

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